molecular formula C11H14O3 B1590921 3-Tert-butyl-4-hydroxybenzoic acid CAS No. 66737-88-0

3-Tert-butyl-4-hydroxybenzoic acid

Cat. No. B1590921
CAS RN: 66737-88-0
M. Wt: 194.23 g/mol
InChI Key: PVFDJRIEGYDIEK-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxybenzoic acid is a chemical compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 3-Tert-butyl-4-hydroxybenzoic acid can be achieved under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry starting with the Bi3+ complex .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-4-hydroxybenzoic acid is represented by the SMILES string CC(C)(C)c1cc(ccc1O)C(O)=O . The InChI representation is 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

3-Tert-butyl-4-hydroxybenzoic acid is a solid substance . Its molecular weight is 194.23 . The compound has a SMILES string representation of CC(C)(C)c1cc(ccc1O)C(O)=O and an InChI representation of 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) .

Scientific Research Applications

Applications in Synthesis and Catalysis

Bismuth-based Cyclic Synthesis : 3,5-Di-tert-butyl-4-hydroxybenzoic acid is involved in bismuth-based cyclic synthesis processes. It's synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves the formation of oxyaryl dianion and oxyarylcarboxy dianion intermediates, and further studies of these intermediates have shown their potential in producing various organic compounds (Kindra & Evans, 2014).

Synthesis of Hindered Phenolic Esters : The compound is used as a starting material for the synthesis of hindered phenolic esters. Ion-exchange resins have been employed as catalysts in the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, exhibiting excellent catalytic performance. This method also investigated the influence of water on the reaction, revealing that water could improve the selectivity and increase the yield of the target product (Gao et al., 2014).

Applications in Material Science

Polyolefin Elastomer Grafting : 3,5-Di-tert-butyl-4-hydroxybenzoic acid is utilized in the synthesis of monomeric antioxidants. These antioxidants are synthesized from the esterification of the compound with unsaturated fatty alcohols. The resulting antioxidants exhibit significant antioxidant activity and have been evaluated in both blending and radical grafting processes. The study highlights the efficiency of antioxidants based on the chain length and phenolic group, and it demonstrates the potential of these synthesized esters in enhancing the stability of polymeric materials (Manteghi et al., 2016).

Applications in Pharmaceutical Chemistry

Synthesis of Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates : Triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates have been synthesized and characterized, showcasing their potential in medicinal chemistry. These compounds exhibit higher in vitro cytotoxicity against human tumor cell lines compared to clinically used cis-platin, suggesting their potential as therapeutic agents (Ding et al., 2012).

Antioxidant and Anti-inflammatory Properties

Novel Antioxidant Derivatives : Derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been synthesized with cysteamine and L-cysteine ethyl ester. These compounds exhibit significantly better antioxidant activity than their parent acids, demonstrating potential as anti-inflammatory agents and in protecting the liver against oxidative toxicity (Theodosis-Nobelos et al., 2017).

Safety And Hazards

The safety information for 3-Tert-butyl-4-hydroxybenzoic acid indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

3-tert-butyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFDJRIEGYDIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559865
Record name 3-tert-Butyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-4-hydroxybenzoic acid

CAS RN

66737-88-0
Record name 3-tert-Butyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50.0 g of 4-acetoxy-3-tert-butylbenzoic acid are dissolved in 200 g of methanol. A solution of 10.2 g of sodium hydroxide in 180 ml of water is added. The mixture is refluxed for 3 hours. The methanol is removed, and the mixture is acidified with hydrochloric acid (10%) at 10° C. The precipitate is filtered off and washed, giving 40.6 g of product in the form of colourless crystals having a melting point of from 158° to 159° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Yamanaka, M Jikei… - High Performance …, 1999 - journals.sagepub.com
… Tert-butyl substituted monomer, 3-tert-butyl-4-hydroxybenzoic acid (BuHB), was prepared by the usual aromatic electrophilic substitution reaction of 4-hydroxybenzoic acid (HB) and tert-…
Number of citations: 1 journals.sagepub.com
SA Villarreal-Soto, S Beaufort, J Bouajila… - Process …, 2019 - Elsevier
… Rutin hydrate and 3-tert-butyl-4-hydroxybenzoic acid were present before and after the fermentation, differing from TAX which seems to be produced during fermentation especially in …
Number of citations: 146 www.sciencedirect.com
X Xu, M Chao, X Guo, H Kuang, L Liu, L Xu, C Xu - Analyst, 2022 - pubs.rsc.org
… The TBHQ analog, 3-tert-butyl-4-hydroxybenzoic acid, which has a carboxyl group, was used … To this end, a TBHQ analog, 3-tert-butyl-4-hydroxybenzoic acid, was chosen as the hapten …
Number of citations: 12 pubs.rsc.org
T Ben Khadher, S Sassi-Aydi, S Aydi, M Mars… - Plants, 2023 - mdpi.com
Prunus dulcis is one of the most widely cultivated species in the world. Its fruit (almond) is rich in various nutritious and bioactive compounds that exert several beneficial effects. The aim …
Number of citations: 2 www.mdpi.com
X Worowounga, R Rahmani, AF Namkona… - International Journal of …, 2022 - hindawi.com
Manilkara mabokeensis Aubrév is a tree that belongs to the Sapotaceae family, native to the tropical forest in Latin America, Asia, Australia, and Africa. The bark of this species is used …
Number of citations: 2 www.hindawi.com
K Leus, YY Liu, P Van Der Voort - Catalysis Reviews, 2014 - Taylor & Francis
Since the discovery of Metal Organic Frameworks (MOFs) in the early 1990s, the amount of new structures has grown exponentially. A MOF typically consists of inorganic nodes that are …
Number of citations: 102 www.tandfonline.com
J Ayadi, M Debouba, R Rahmani, J Bouajila - Molecules, 2023 - mdpi.com
… ; 5-hydroxy-4′-methoxylflavone; chrysin; warfarin (4-hydroxy-3-(3-oxo-1-phenylbutyl)coumarin); icariin; 3′-hydroxy-a-naphthoflavone; 3-tert-butyl-4-hydroxybenzoic acid; 5,7-…
Number of citations: 6 www.mdpi.com
CW Murray, MG Carr, O Callaghan… - Journal of medicinal …, 2010 - ACS Publications
Inhibitors of the chaperone Hsp90 are potentially useful as chemotherapeutic agents in cancer. This paper describes an application of fragment screening to Hsp90 using a combination …
Number of citations: 206 pubs.acs.org
M Yahyaoui, J Bouajila, S Cazaux, M Abderrabba - Phytomedicine, 2018 - Elsevier
Background Thymelaea hirsuta L. is a medicinal plant endemic to Tunisia, commonly used for its biological properties in traditional medicinal. Purpose This study reports, to the best of …
Number of citations: 32 www.sciencedirect.com
K Banwo, AO Olojede, AT Adesulu-Dahunsi, DK Verma… - Food Bioscience, 2021 - Elsevier
Researchers are nowadays focused on the importance of bioactive compounds (BACs) of natural origin, which are secondary metabolites derived from seeds, food and fermentation-…
Number of citations: 75 www.sciencedirect.com

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